molecular formula C21H12AsF9 B14753304 Tris[4-(trifluoromethyl)phenyl]arsane CAS No. 809-14-3

Tris[4-(trifluoromethyl)phenyl]arsane

Cat. No.: B14753304
CAS No.: 809-14-3
M. Wt: 510.2 g/mol
InChI Key: MCXDVCAGRCRFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[4-(trifluoromethyl)phenyl]arsane is an organoarsenic compound characterized by the presence of three 4-(trifluoromethyl)phenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[4-(trifluoromethyl)phenyl]arsane typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or diethyl ether. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

    Purification: The product is purified through techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: Using larger reaction vessels and increased quantities of reagents.

    Automation: Employing automated systems for precise control of reaction conditions.

    Purification: Utilizing industrial-scale purification methods such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Tris[4-(trifluoromethyl)phenyl]arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, organometallic reagents.

Major Products

    Oxidation: Arsenic oxides and trifluoromethyl-substituted phenyl derivatives.

    Reduction: Lower oxidation states of arsenic compounds.

    Substitution: Various substituted phenylarsanes.

Scientific Research Applications

Tris[4-(trifluoromethyl)phenyl]arsane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.

Mechanism of Action

The mechanism of action of Tris[4-(trifluoromethyl)phenyl]arsane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The arsenic atom can form covalent bonds with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Tris[4-(trifluoromethyl)phenyl]phosphine: Similar structure but with a phosphorus atom instead of arsenic.

    Tris[4-(trifluoromethyl)phenyl]amine: Contains a nitrogen atom in place of arsenic.

    Tris[4-(trifluoromethyl)phenyl]borane: Features a boron atom instead of arsenic.

Uniqueness

Tris[4-(trifluoromethyl)phenyl]arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus, nitrogen, and boron analogs. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

809-14-3

Molecular Formula

C21H12AsF9

Molecular Weight

510.2 g/mol

IUPAC Name

tris[4-(trifluoromethyl)phenyl]arsane

InChI

InChI=1S/C21H12AsF9/c23-19(24,25)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(26,27)28)18-11-5-15(6-12-18)21(29,30)31/h1-12H

InChI Key

MCXDVCAGRCRFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)[As](C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.